Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
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Overview
Description
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with ethyl 2-bromo-2-methylpropanoate. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, the compound is metabolized to active forms that exert therapeutic effects. For example, it may be converted to fenofibric acid, which acts on peroxisome proliferator-activated receptors (PPARs) to regulate lipid metabolism and reduce cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: An isopropyl ester of fenofibric acid, used as a lipid-lowering agent.
Clofibrate: Another lipid-lowering agent with a similar structure but different pharmacological properties.
Bezafibrate: A compound with similar therapeutic effects but distinct chemical structure.
Uniqueness
Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific structural features, such as the chlorobenzoyl and phenoxy groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
Properties
CAS No. |
62809-68-1 |
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Molecular Formula |
C19H19ClO4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-7-5-6-14(12-16)17(21)13-8-10-15(20)11-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
XLAUZEBPKKOVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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